(2s)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine
CAS No.: 920798-65-8
Cat. No.: VC16942622
Molecular Formula: C18H20FNO
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920798-65-8 |
|---|---|
| Molecular Formula | C18H20FNO |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | (2S)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine |
| Standard InChI | InChI=1S/C18H20FNO/c19-17-8-4-7-16(13-17)18-14-20(11-12-21-18)10-9-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2/t18-/m1/s1 |
| Standard InChI Key | FFGVJKDOAGNDOO-GOSISDBHSA-N |
| Isomeric SMILES | C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)F |
| Canonical SMILES | C1COC(CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (2S)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine is C₁₈H₂₀FNO, with a molecular weight of 285.4 g/mol. Its stereochemistry is defined by the (2S) configuration, critical for interactions with chiral biological targets. The IUPAC name specifies the substitution pattern: the morpholine ring bears a 3-fluorophenyl group at position 2 and a 2-phenylethyl chain at position 4.
Key Structural Features:
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Morpholine Core: A six-membered ring containing one oxygen and one nitrogen atom, contributing to hydrogen-bonding capacity and aqueous solubility.
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3-Fluorophenyl Group: Introduces electronegativity and lipophilicity, potentially enhancing membrane permeability and target affinity .
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2-Phenylethyl Side Chain: A hydrophobic moiety that may facilitate interactions with aromatic residues in enzyme binding pockets.
Table 1: Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀FNO |
| Molecular Weight | 285.4 g/mol |
| logP (Predicted) | ~3.2 (moderate lipophilicity) |
| Hydrogen Bond Acceptors | 2 (O, N) |
| Hydrogen Bond Donors | 1 (N-H) |
| Topological Polar Surface Area | 22.5 Ų |
The compound’s isomeric SMILES (C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)F) confirms the stereochemistry and substitution pattern. Its moderate logP value suggests balanced solubility and permeability, aligning with trends observed in bioactive morpholine derivatives .
Synthesis and Chemical Behavior
Synthesis of (2S)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine likely follows established protocols for asymmetric morpholine derivatives. While exact synthetic routes remain proprietary, analogous methods involve:
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Ring Formation: Cyclization of β-amino alcohols with epoxides or halides to construct the morpholine core.
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Stereoselective Substitution: Chiral resolution or asymmetric catalysis to install the 3-fluorophenyl group at position 2.
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Side Chain Introduction: Alkylation or Grignard reactions to append the phenylethyl moiety .
A critical challenge lies in achieving enantiomeric purity, as biological activity often depends on absolute configuration. Techniques like chiral HPLC or enzymatic resolution may be employed, as seen in related morpholine syntheses .
Reactivity and Stability:
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The tertiary amine in the morpholine ring confers basicity (predicted pKa ~7.5), enabling salt formation for improved solubility.
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The fluorine atom on the phenyl ring resists metabolic oxidation, potentially enhancing in vivo stability compared to non-fluorinated analogues.
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The phenylethyl side chain may undergo cytochrome P450-mediated oxidation, necessitating structural optimization for metabolic stability .
Research Challenges and Optimization Strategies
Current limitations in deploying this compound therapeutically include:
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Solubility: Low aqueous solubility (predicted <0.1 mg/mL) may hinder oral bioavailability. Strategies from related studies include:
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Metabolic Clearance: The phenylethyl chain is susceptible to oxidative metabolism. Blocking metabolically labile positions with deuterium or fluorine atoms could improve half-life .
Future Directions and Applications
Emerging applications for this compound span:
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Antinfective Agents: Structural similarities to DHODH inhibitors warrant evaluation against drug-resistant bacteria and fungi.
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Neurological Disorders: Modulation of serotonin or dopamine receptors due to aryl-alkyl substituents.
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Oncology: Protein kinase inhibition via π-π stacking interactions with the fluorophenyl group.
Ongoing research should prioritize:
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